molecular formula C23H20N2O5 B12558790 3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] CAS No. 143650-47-9

3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]

Cat. No.: B12558790
CAS No.: 143650-47-9
M. Wt: 404.4 g/mol
InChI Key: DJLOJZXCHRYEAA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in an organic solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted coumarin derivatives.

Scientific Research Applications

3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye in various analytical techniques.

    Biology: Employed in the study of cellular processes and as a marker in fluorescence microscopy.

    Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.

    Industry: Utilized in the development of optical materials and sensors.

Mechanism of Action

The mechanism of action of 3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] involves its interaction with specific molecular targets. The compound exhibits fluorescence properties due to its conjugated structure, which allows it to absorb and emit light at specific wavelengths. This property is exploited in various applications, including imaging and diagnostics.

Comparison with Similar Compounds

Similar Compounds

    7-Diethylaminocoumarin: A simpler coumarin derivative with similar fluorescent properties.

    3-Formyl-7-diethylaminocoumarin: A precursor in the synthesis of 3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one].

    3,3’-Carbonylbis(7-diethylaminocoumarin): Another name for the same compound.

Uniqueness

3,3’-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one] is unique due to its dual coumarin structure, which enhances its fluorescent properties and makes it highly suitable for applications requiring high sensitivity and specificity.

Properties

CAS No.

143650-47-9

Molecular Formula

C23H20N2O5

Molecular Weight

404.4 g/mol

IUPAC Name

7-(ethylamino)-3-[7-(ethylamino)-2-oxochromene-3-carbonyl]chromen-2-one

InChI

InChI=1S/C23H20N2O5/c1-3-24-15-7-5-13-9-17(22(27)29-19(13)11-15)21(26)18-10-14-6-8-16(25-4-2)12-20(14)30-23(18)28/h5-12,24-25H,3-4H2,1-2H3

InChI Key

DJLOJZXCHRYEAA-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC4=C(C=C(C=C4)NCC)OC3=O

Origin of Product

United States

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